molecular formula C8H9NO2S B2999112 1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-one CAS No. 1343313-51-8

1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-one

Cat. No.: B2999112
CAS No.: 1343313-51-8
M. Wt: 183.23
InChI Key: IPRNTYPYUBUSDV-UHFFFAOYSA-N
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Description

1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-one is a heterocyclic compound that features a pyrano-thiazole core structure

Preparation Methods

The synthesis of 1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-one typically involves the reaction of appropriate thiazole and pyran derivatives under specific conditions. One common synthetic route includes the condensation of a thiazole derivative with a pyran derivative in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the compound. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-one has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyrano and thiazole rings, which imparts distinct chemical and biological properties.

Biological Activity

1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer activities, and highlights significant research findings and case studies.

Chemical Structure and Properties

The compound features a pyrano-thiazole core structure, which is significant for its biological activity. The IUPAC name is 1-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethanone, with a molecular formula of C10H9NO2S and a molecular weight of approximately 201.25 g/mol. Its structure is depicted below:

PropertyValue
IUPAC Name1-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethanone
Molecular FormulaC10H9NO2S
Molecular Weight201.25 g/mol
CAS Number1343313-51-8

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains. The results showed that the compound demonstrated significant inhibition of growth against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Results

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can reduce cell viability in various cancer cell lines significantly. For instance, when tested on Caco-2 colorectal cancer cells, it resulted in a viability reduction to approximately 39.8% compared to untreated controls (p < 0.001).

Table 2: Anticancer Activity Against Caco-2 Cells

Treatment Concentration (µM)Cell Viability (%)Statistical Significance (p-value)
Control100-
1078.5<0.01
2055.2<0.001
4039.8<0.001

The compound's mechanism appears to involve inducing apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent.

Case Studies

Several case studies have highlighted the biological activity of similar thiazole derivatives that share structural characteristics with this compound:

  • Case Study on Thiazole Derivatives : A study involving thiazole derivatives demonstrated enhanced anticancer activity when modified with specific substituents. The presence of electron-withdrawing groups was found to improve the efficacy against various cancer cell lines.
  • Antioxidant Properties : Another study focused on thiazole compounds revealed their antioxidant properties, which could contribute to their overall biological activity by reducing oxidative stress in cells.

Properties

IUPAC Name

1-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-5(10)8-9-6-2-3-11-4-7(6)12-8/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRNTYPYUBUSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=C(S1)COCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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